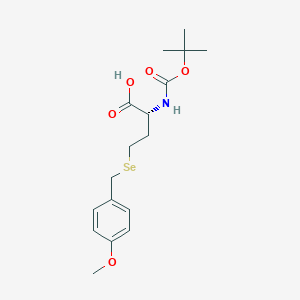
Boc-D-HomoSec(Mob)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-HomoSec(Mob)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound contains a tert-butoxycarbonyl (Boc) protecting group, a D-homoserine residue, and a methoxybenzyl (Mob) protecting group. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-HomoSec(Mob)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-homoserine is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting D-homoserine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group of D-homoserine is protected using the methoxybenzyl (Mob) group. This can be done by reacting the Boc-protected D-homoserine with methoxybenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-HomoSec(Mob)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Mob protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Mob removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotected Amino Acid: D-Homoserine after removal of Boc and Mob groups.
Peptides: Various peptides formed by coupling this compound with other amino acids.
Applications De Recherche Scientifique
Boc-D-HomoSec(Mob)-OH is widely used in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs.
Biological Research: Studying protein-protein interactions and enzyme mechanisms.
Industrial Applications: Production of peptide-based materials and catalysts.
Mécanisme D'action
The mechanism of action of Boc-D-HomoSec(Mob)-OH primarily involves its role in peptide synthesis:
Molecular Targets: Reacts with other amino acids to form peptide bonds.
Pathways Involved: Peptide bond formation through nucleophilic attack of the amino group on the carboxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-D-Serine-OH: Similar structure but lacks the methoxybenzyl group.
Boc-D-Threonine-OH: Contains an additional methyl group compared to D-homoserine.
Uniqueness
Boc-D-HomoSec(Mob)-OH: Unique due to the presence of both Boc and Mob protecting groups, making it versatile in peptide synthesis.
Propriétés
Formule moléculaire |
C17H25NO5Se |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(2R)-4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
Clé InChI |
DACGJHKBWPCGRY-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13150145.png)


![7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13150177.png)
![heptasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B13150179.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)




![1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13150212.png)


